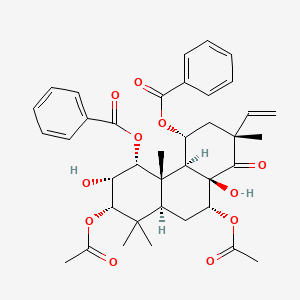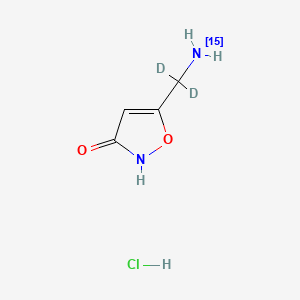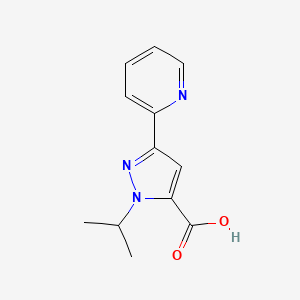![molecular formula C9H16Cl2N2O B15294194 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride is a chemical compound with the molecular formula C9H9D5N2O.2HCl and a molecular weight of 244.17 g/mol. This compound is a deuterated form of 2-[(Ethylamino)methyl]-4-aminophenol, which means it contains deuterium, a stable isotope of hydrogen. It is primarily used in scientific research, particularly in metabolic studies, environmental pollutant detection, clinical diagnostics, and organic chemistry.
Métodos De Preparación
The synthesis of 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride involves several steps. One common method includes the reaction of 4-aminophenol with ethylamine in the presence of a deuterated solvent to introduce the deuterium atoms. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound back to its parent amine form. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride has a wide range of scientific research applications:
Metabolic Research: The deuterated form allows researchers to study metabolic pathways in vivo safely.
Environmental Pollutant Detection: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: The compound is used in imaging, diagnosis, and newborn screening.
Organic Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.
Mecanismo De Acción
The mechanism of action of 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s deuterium atoms help trace metabolic pathways, providing insights into the compound’s behavior in biological systems. It can also form complexes with metals, which are studied for their potential anticancer activities.
Comparación Con Compuestos Similares
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride is unique due to its deuterium content, which distinguishes it from its non-deuterated counterparts. Similar compounds include:
2-[(Ethylamino)methyl]-4-aminophenol: The non-deuterated form, used in similar applications but lacks the benefits of deuterium labeling.
4-Amino-2-[(ethylamino)methyl]phenol: Another related compound with similar chemical properties but different applications.
This compound’s uniqueness lies in its ability to provide more precise and accurate data in metabolic and environmental studies due to the presence of deuterium.
Propiedades
Fórmula molecular |
C9H16Cl2N2O |
|---|---|
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
4-amino-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-2-11-6-7-5-8(10)3-4-9(7)12;;/h3-5,11-12H,2,6,10H2,1H3;2*1H/i1D3,2D2;; |
Clave InChI |
MBGDVTGCCQHEPJ-ZWOCKVCESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)N)O.Cl.Cl |
SMILES canónico |
CCNCC1=C(C=CC(=C1)N)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)

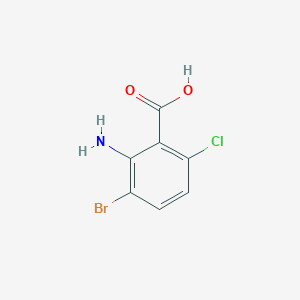
![(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294130.png)
![1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B15294131.png)
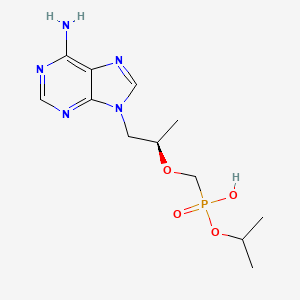
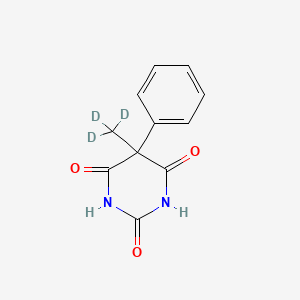
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B15294149.png)
